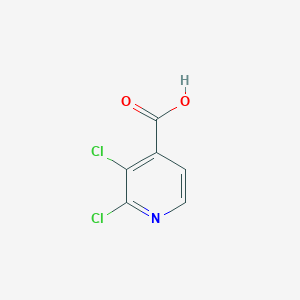

2,3-ジクロロイソニコチン酸

概要

説明

2,3-Dichloroisonicotinic acid (2,3-DCINA) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. First discovered in the early 1960s, 2,3-DCINA has since been studied for its potential applications in biochemistry, physiology, and pharmacology.

科学的研究の応用

植物病害防除

INAは、植物病害に対する潜在的な武器として、農業分野で利用されてきた . これは、植物の免疫システムを刺激する物質であるエliciitorとして使用され、最初の症状が現れる前に、植物を感染症に抵抗性にする . この方法は、植物の自然な防御を活性化するものであり、農業において最も急速に成長している有望な戦略の1つである .

全身獲得抵抗性(SAR)の誘導

INAは、植物において全身獲得抵抗性(SAR)を誘導することが知られている . SARは、進化のプロセスを通じて植物が開発してきた自然な植物防御機構である。 病原体に対して幅広いスペクトルを持つ . INAは、病原体攻撃の後、または植物と病原体の相互作用を模倣する化合物によって人為的に、エliciitorとしてこの発生を開始する .

エステル誘導体の使用

INAは、28個のエステル誘導体の調製、特性評価、植物毒性、および植物抵抗性誘導効果に使用されてきた . これらのINAのエステル誘導体は、植物の自然免疫システムの潜在的な誘導体として見なされている .

初期疫病の防除

INAは、トマトに発生する一般的な壊滅的な病気である、壊死性病原菌であるAlternaria solaniが原因の初期疫病(EB)の防除のために、植物防御エliciitorとして使用されてきた . しかし、INAはEBに対して何の保護も提供しないことがわかった

作用機序

Target of Action

2,3-Dichloroisonicotinic acid is a derivative of isonicotinic acid It’s known that isonicotinic acid, a related compound, targets the mycobacterial ferric katg catalase-peroxidase . This enzyme plays a crucial role in the activation of isoniazid, a drug used to treat tuberculosis .

Mode of Action

It’s suggested that the physiological effects of isonicotinic acid and its derivatives, including 2,3-dichloroisonicotinic acid, are mediated by the inhibition of catalase’s ability to degrade h2o2 .

Biochemical Pathways

It’s known that salicylic acid, a compound with a similar structure, induces alternative pathway respiration by activating the expression of the alternative oxidase gene . This leads to the inhibition of both ATP synthesis and respiratory O2 uptake .

Result of Action

It’s known that 2,6-dichloroisonicotinic acid, a related compound, stimulates systemic acquired resistance (sar) in plants, making them resistant to various pathogens .

Safety and Hazards

When handling 2,3-Dichloroisonicotinic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid getting the substance in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2,3-Dichloroisonicotinic acid on various types of cells and cellular processes are diverse. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of 2,3-Dichloroisonicotinic acid are still being investigated.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dichloroisonicotinic acid involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which 2,3-Dichloroisonicotinic acid exerts its effects are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dichloroisonicotinic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,3-Dichloroisonicotinic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2,3-Dichloroisonicotinic acid is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels.

Transport and Distribution

2,3-Dichloroisonicotinic acid is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2,3-Dichloroisonicotinic acid and any effects on its activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

特性

IUPAC Name |

2,3-dichloropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKZZKKTZKRCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939835 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184416-84-0 | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

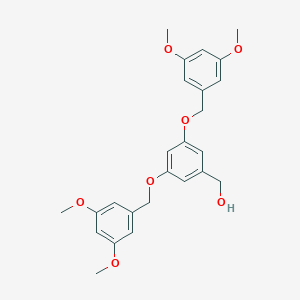

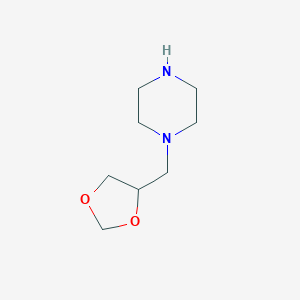

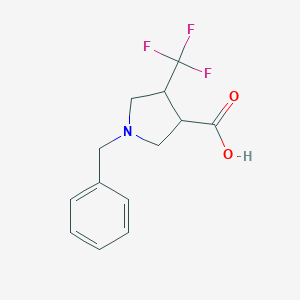

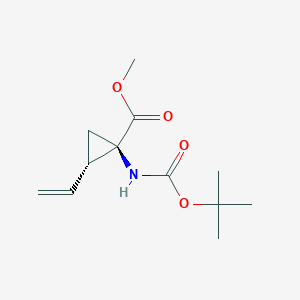

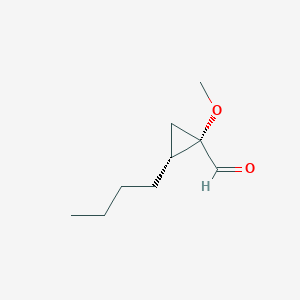

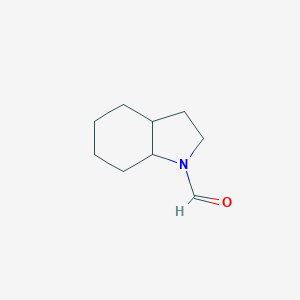

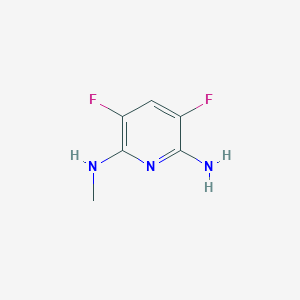

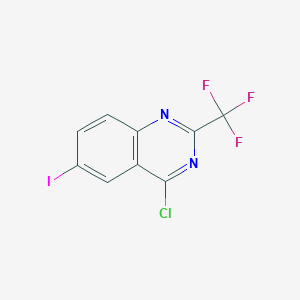

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)

![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)